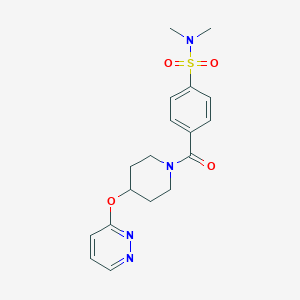

N,N-dimethyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-(4-pyridazin-3-yloxypiperidine-1-carbonyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S/c1-21(2)27(24,25)16-7-5-14(6-8-16)18(23)22-12-9-15(10-13-22)26-17-4-3-11-19-20-17/h3-8,11,15H,9-10,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWSMDRXPYCMOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazin-3-yloxy piperidine core. This core is then reacted with benzenesulfonamide under specific conditions to introduce the sulfonamide group. The reaction conditions often require the use of strong bases and organic solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its purest form.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide core participates in classical sulfonamide reactions:

-

Nucleophilic substitution : The sulfonamide nitrogen reacts with electrophiles like alkyl halides under basic conditions to form N-alkylated derivatives (e.g., quaternary ammonium salts).

-

Hydrolysis : Acidic or alkaline conditions cleave the sulfonamide bond, yielding benzenesulfonic acid and the corresponding amine.

| Reaction Type | Conditions | Products |

|---|---|---|

| Alkylation | K₂CO₃, DMF, R-X (alkyl halide) | N-alkylated sulfonamide |

| Hydrolysis | 6M HCl, reflux | Benzenesulfonic acid + dimethylamine |

Piperidine Ring Transformations

The 4-(pyridazin-3-yloxy)piperidine subunit undergoes:

-

N-Acylation : The piperidine nitrogen reacts with acyl chlorides or anhydrides to form secondary amides.

-

Ring-opening : Strong Lewis acids (e.g., BF₃·Et₂O) facilitate cleavage of the piperidine ring via intermediate iminium ion formation .

Example reaction pathway :

Pyridazine-Oxy Ether Reactivity

The pyridazin-3-yloxy group displays:

-

Ether cleavage : HI or HBr in acetic acid cleaves the C-O bond, yielding pyridazin-3-ol and a piperidine-alcohol intermediate.

-

Nucleophilic aromatic substitution : Electron-deficient pyridazine rings react with amines or thiols at elevated temperatures (80–120°C) .

| Substitution Site | Reagent | Product |

|---|---|---|

| Pyridazine C-5 | NH₂R | 5-Amino-pyridazine derivative |

Carbonyl Group Reactions

The piperidine-1-carbonyl group engages in:

-

Reduction : NaBH₄ or LiAlH₄ reduces the carbonyl to a methylene group, forming a secondary amine.

-

Condensation : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively.

Key data :

-

Reduction yield: 82–89% (LiAlH₄, THF, 0°C → RT)

-

Hydrazone formation: Completed within 2 hrs (NH₂NH₂, EtOH, reflux)

Metal Complexation

The sulfonamide and pyridazine groups act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺). Spectrophotometric studies confirm 1:1 or 1:2 (metal:ligand) stoichiometry.

Stability constants :

-

Log K (Cu²⁺ complex): 4.7 ± 0.2 (pH 7.4, 25°C)

Biological Activity-Driven Reactions

As a carbonic anhydrase inhibitor, the compound undergoes targeted modifications:

-

Sulfamoylation : Introduces -SO₂NH₂ groups to enhance binding affinity.

-

Halogenation : Iodine or bromine at the pyridazine C-5 position improves isoform selectivity.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a pharmacological agent. Its interactions with biological targets can be studied to understand its effects on cellular processes.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, such as cancer and inflammatory conditions.

Industry: In the industrial sector, this compound can be utilized in the development of new materials and chemicals. Its properties make it suitable for use in various applications, including coatings, adhesives, and pharmaceutical formulations.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

Piperidine vs. Piperazine Derivatives

- : 4-(4-(6-Methoxypyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide (CAS 946283-42-7) replaces the target compound’s piperidine with piperazine and substitutes the pyridazin-3-yloxy group with a 6-methoxy-pyridazin-3-yl. The methoxy group enhances lipophilicity but reduces hydrogen-bond acceptor capacity compared to the ether-linked pyridazine in the target compound .

Aryl and Heteroaryl Modifications

- (Compound 9a) : N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide features a pyridin-2-ylacetamide group instead of pyridazine. The benzoyl substituent includes a trifluoromethyl group.

Sulfonamide Substitution Patterns

- : 4-(4-(2,4-Dioxothiazolidin-3-yl)piperidine-1-carbonyl)-N,N-diethylbenzenesulfonamide (CAS 1798671-88-1) uses diethyl sulfonamide and a thiazolidinedione substituent. The thiazolidinedione moiety introduces additional hydrogen-bond donors/acceptors .

Molecular Properties

Research Findings and Implications

- Bioactivity : Sulfonamide derivatives often target enzymes like carbonic anhydrase or kinases. The pyridazine and piperidine motifs in the target compound may enhance binding to hydrophobic pockets in target proteins.

- SAR Insights: Piperazine () vs. piperidine (target): Piperazine’s extra nitrogen may improve solubility but reduce blood-brain barrier penetration. Pyridazine (target) vs. Substituents (CF3, methoxy): Electron-withdrawing groups (CF3) stabilize the molecule but may reduce solubility .

Biological Activity

N,N-dimethyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzenesulfonamide, identified by its CAS number 1448060-68-1, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H23N3O4S

- Molecular Weight : 389.5 g/mol

- CAS Number : 1448060-68-1

The compound exhibits biological activity primarily through its interaction with various molecular targets. Its structure suggests potential inhibition of specific enzymes involved in metabolic pathways. For example, compounds with similar structural motifs have been identified as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of sterols in organisms like Leishmania .

Antimicrobial Activity

Research has indicated that compounds related to this compound show significant antimicrobial properties. In particular, studies on pyridazine derivatives have demonstrated effectiveness against various bacterial strains and protozoan parasites, including Leishmania species. These compounds can inhibit the growth of promastigotes, which are the infective form of the parasite .

Anticancer Potential

The compound's anticancer potential is suggested by its structural similarity to other known anticancer agents. In vitro studies have shown that related compounds exhibit cytotoxicity against cancer cell lines such as MCF-7 and MDA-MB-231. For instance, some derivatives have shown IC50 values ranging from 0.87 to 12.91 μM against these cell lines, indicating promising selectivity and potency compared to standard treatments like 5-Fluorouracil .

Study on Leishmania Inhibition

A study focused on the activity of piperazine derivatives reported that specific analogs exhibited strong inhibition against CYP51 and CYP5122A1 enzymes in Leishmania. These enzymes are critical for sterol biosynthesis, and inhibition leads to impaired parasite growth. The study highlighted that modifications in the chemical structure significantly influenced the selectivity and potency against these targets .

Structure-Activity Relationship (SAR)

Research into the SAR of piperidine derivatives has revealed that variations in substituents can enhance biological activity. For example, adding different functional groups can improve binding affinity to target enzymes or increase selectivity for cancer cells over normal cells. This approach has been instrumental in designing more effective therapeutic agents based on the core structure of this compound .

Summary Table of Biological Activities

| Activity Type | Target | Effect | IC50/EC50 Values |

|---|---|---|---|

| Antimicrobial | Leishmania spp. | Inhibition of promastigote growth | Low micromolar range |

| Anticancer | MCF-7, MDA-MB-231 | Cytotoxicity | 0.87 - 12.91 μM |

| Enzyme Inhibition | CYP51, CYP5122A1 | Sterol biosynthesis disruption | IC50 ≤ 1 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.